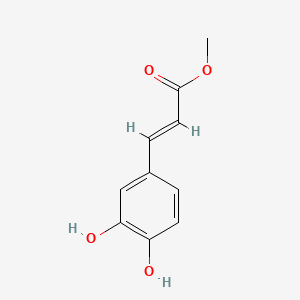

Methyl caffeate

Description

Historical Context of Methyl Caffeate Research

Early research on this compound was often embedded within broader studies of plant phytochemistry, where it was identified as a constituent of various plant extracts. For instance, it has been isolated from the fruit of Solanum torvum and the flowers of Prunus persica. wikipedia.orgnih.gov Initial investigations focused on its chemical characterization and natural distribution. Over time, as analytical techniques became more sophisticated, researchers began to uncover its biological potential, leading to a surge in studies dedicated to understanding its pharmacological effects.

Significance of this compound as a Natural Product

This compound is a naturally occurring phenolic compound found in a variety of plants, including those of the Asteraceae family. nih.gov Its natural origin makes it a compound of interest for various applications, from pharmaceuticals to the food and cosmetics industries. lookchem.com As a derivative of caffeic acid, a widely distributed hydroxycinnamic acid, this compound shares some of its parent compound's notable biological properties but with modified solubility and stability, which can enhance its applicability. researchgate.net

Overview of Research Trajectories in this compound Studies

Research on this compound has followed several key trajectories. A significant portion of studies has focused on its synthesis, both through biochemical pathways in plants and through chemical methods in the laboratory. Another major area of investigation has been its wide range of biological activities, including its antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govchemsrc.com More recent research has also begun to explore its metabolism and degradation in biological systems, providing a more complete picture of its fate and action within the body. leeds.ac.uk

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,11-12H,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNYGKNIVPVPPX-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401030290 | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3843-74-1 | |

| Record name | Caffeic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003843741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401030290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Caffeate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N79173B9HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies of Methyl Caffeate

Botanical Sources of Methyl Caffeate

This compound has been identified in a range of botanical sources, highlighting its widespread distribution in the plant kingdom.

Prunus persica (L.) Batsch (flowers)

This compound is present in the flowers of Prunus persica, commonly known as the peach tree. researchgate.netnih.govdntb.gov.uadntb.gov.ua Research on the flowers of P. persica has involved extraction with hot water, followed by fractionation using column chromatography techniques such as Diaion HP-20 and Sephadex LH-20 to isolate compounds including this compound. nih.govmdpi.comresearchgate.net

Solanum torvum Swartz. (fruit)

The fruit of Solanum torvum, also known as Turkey berry, is a natural source of this compound. wikipedia.orgtandfonline.combiosynth.com Isolation of this compound from S. torvum fruit has been achieved through methods involving extraction with aqueous methanol (B129727), followed by successive fractionation using hydrophobic resin column chromatography, solvent partition, silica (B1680970) gel column chromatography, and preparative HPLC. tandfonline.com Bioactivity-guided fractionation of the methanol extract of the unripe fruit has also led to the isolation of this compound as a major active principle. nih.gov

Lactuca spp. (Asteraceae family)

This compound is found in the genus Lactuca L., which belongs to the Asteraceae family. nih.govmdpi.comacgpubs.orgresearchgate.net Specifically, it has been isolated from callus cultures of Lactuca aculeata. nih.govmdpi.com The isolation from L. aculeata callus tissue involved a methanolic extract. nih.govmdpi.com this compound is considered one of the commonly distributed caffeic acid derivatives found in the Asteraceae family. researchgate.net

Balanophora laxiflora Hemsley

Balanophora laxiflora Hemsley is another plant species from which this compound has been isolated. jst-haui.vnresearchgate.netvast.gov.vnacgpubs.orgacgpubs.org Isolation of this compound from B. laxiflora has been performed using column chromatography from plants growing in regions like Tuyen Quang, Vietnam. jst-haui.vnvast.gov.vn Ethyl acetate (B1210297) extracts of B. laxiflora have also yielded this compound along with other compounds, with structures characterized by spectroscopic methods such as IR, UV, HR-ESI-MS, 1D and 2D NMR, and CD spectroscopies. researchgate.net

Thesium chinense Turcz.

This compound has been identified as a constituent of Thesium chinense Turcz. researchgate.netnih.govkoreascience.krresearchgate.netbiomolther.org This plant has been used in traditional medicine, and this compound was isolated from it in the context of research into its potential medicinal properties. nih.gov

Other Plant Taxa

Beyond the specifically listed species, this compound has been reported in other plant taxa. These include:

Morus nigra L. (black mulberry). researchgate.netmdpi.com

Meum athamanticum. nih.gov

Hypericum ascyron. nih.gov

Bistorta manshuriensis. researchgate.net

Acanthopanax divaricatus var. albeofructus (stems). biomolther.org

Lonicera japonica (herbs). chemfaces.com

Fagopyrum dibotrys (aerial parts). chemfaces.com

Flacourtia jangomas (bark). researcher.life

Polygonum amplexicaule D. Don var. sinense (root tubers). academicjournals.org

Isolation methods from these various sources often involve extraction with different solvents (e.g., methanol, ethanol (B145695), water) followed by chromatographic techniques like silica gel column chromatography, reverse phase silica gel column chromatography, and HPLC. chemfaces.comresearcher.lifeacademicjournals.org

Here is a summary of some botanical sources and isolation details:

| Botanical Source | Plant Part | Extraction Method | Isolation Methods | Key Findings Regarding Isolation/Occurrence |

| Prunus persica (L.) Batsch | Flowers | Hot water extract | Diaion HP-20 CC, Sephadex LH-20 CC | Isolated as one of several phenolic compounds. nih.govmdpi.comresearchgate.net |

| Solanum torvum Swartz. | Fruit | Aqueous methanol, Methanol extract | Hydrophobic resin CC, Solvent partition, Silica gel CC, Preparative HPLC | Isolated as an active principle with moderate α-glucosidase inhibitory activity. tandfonline.comnih.gov |

| Lactuca aculeata Boiss. et Kotschy | Callus tissue | Methanolic extract | Not explicitly detailed in snippets, but part of a comprehensive phytochemical study. nih.govmdpi.com | Found as a commonly distributed caffeic acid derivative in callus culture. researchgate.net |

| Balanophora laxiflora Hemsley | Whole plant | Ethyl acetate extract | Column chromatography, Spectroscopic methods (IR, UV, MS, NMR, CD) | Isolated as a major component; structures characterized spectroscopically. jst-haui.vnresearchgate.netvast.gov.vn |

| Thesium chinense Turcz. | Not specified | Not specified | Isolated along with other compounds. koreascience.krresearchgate.net | Found in the plant used in traditional Korean medicine. nih.gov |

| Flacourtia jangomas | Bark | Methanol extract | Chloroform (B151607) fractionation, Phytochemical screening | Isolated from the chloroform fraction; first reported from this plant. researcher.life |

| Polygonum amplexicaule var. sinense | Root tubers | Ethanol extract | Normal phase silica gel CC, Reverse phase silica gel CC, Semi-preparative HPLC | Isolated using various chromatographic techniques, with semi-preparative HPLC enhancing separation efficiency. academicjournals.org Content can vary based on origin and conditions. academicjournals.org |

Table 1: Summary of this compound Occurrence and Isolation Details from Selected Plant Sources.

This compound: Natural Occurrence and Isolation Methodologies

This compound is a naturally occurring phenolic compound, an ester formed from caffeic acid and methyl alcohol. It has garnered research interest due to various reported biological activities.

This compound has been identified in a variety of plant species. Notable sources include the fruit of Solanum torvum (Turkey berry) wikipedia.orgbiosynth.com, Meum athamanticum, and Hypericum ascyron nih.gov. It has also been isolated from the flowers of Prunus persica (L.) Batsch mdpi.comnih.gov, the bark of Flacourtia jangomas nih.govresearchgate.net, the rhizome of Canna edulis researchgate.net, the leaves of Perilla frutescens lookchemmall.com, callus tissue of Lactuca aculeata Boiss. et Kotschy nih.govmdpi.com, and Balanophora laxiflora jst-haui.vn.

Extraction and Isolation Techniques

The isolation of this compound from plant matrices typically involves a combination of extraction and chromatographic techniques.

Solvent-Based Extraction Approaches

Initial extraction often utilizes solvents to obtain a crude extract containing this compound and other compounds. For instance, dried fruits of Solanum torvum have been extracted with 50% aqueous methanol. After evaporation, the crude extract was subjected to further fractionation tandfonline.com. Similarly, methanolic extracts of Flacourtia jangomas bark have been prepared, followed by drying using a rotary evaporator nih.govresearchgate.net. Methanolic extracts of dried Lactuca aculeata callus tissue have also been used for the isolation of this compound nih.govmdpi.com. Hot water extraction at 100 °C has been employed for the dried flowers of Prunus persica mdpi.comnih.gov. The solvent choice is crucial for efficiently extracting phenolic compounds like this compound from the plant material.

Chromatographic Methods

Chromatographic techniques are essential for separating and purifying this compound from complex plant extracts.

Column chromatography is a widely used method in the isolation process. Extracts are often fractionated using various types of stationary phases. For example, crude extracts from Solanum torvum fruits were fractionated successively by hydrophobic resin column chromatography and silica gel column chromatography tandfonline.com. In the isolation of this compound from Prunus persica flowers, Diaion HP-20 column chromatography and Sephadex LH-20 column chromatography were employed mdpi.comnih.gov. Silica gel column chromatography, eluted with solvent gradients like hexane-ethyl acetate, has been used to separate fractions containing this compound from Perilla frutescens extracts lookchemmall.com. This compound has also been isolated by column chromatography from Balanophora laxiflora jst-haui.vn. Repeated column chromatography using resins such as Sephadex LH-20, SiO2, and ODS has been reported for the purification of compounds, including this compound, from plant extracts researchgate.net.

Purity Assessment and Characterization in Research

Ensuring the purity and accurately characterizing isolated this compound are critical steps in research to confirm its identity and reliability for further studies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for both assessing the purity and characterizing this compound. HPLC can be used to determine the content of this compound in plant extracts and assess the purity of isolated compounds. researchgate.netacademicjournals.org. The purity of isolated phenolic compounds, including this compound, has been revealed to be greater than 90% or 98% using HPLC nih.govmdpi.combiosynth.com. HPLC with a C18 reverse-phase column and elution with solvent systems like acetonitrile-water has been utilized in the purification process lookchemmall.com. HPLC-DAD (Diode Array Detector) systems with XDB-C18 columns and isocratic or gradient elution methods are also employed for the determination and purity assessment of this compound, with detection carried out at specific wavelengths such as 225, 290, and 330 nm jst-haui.vnresearchgate.net.

Research findings often include the purity of this compound samples used in biological activity studies, as determined by HPLC nih.govmdpi.com. For instance, in a study on neuroprotective effects, this compound with >90% purity by HPLC was used, and purchased this compound had >98% purity according to the product data sheet nih.govmdpi.com.

Here is a table summarizing some research findings related to the isolation and purity of this compound:

| Source Plant | Extraction Method | Isolation Methods Used | Purity Assessment Method | Reported Purity | Citation |

| Solanum torvum fruits | 50% aqueous methanol extract | Hydrophobic resin CC, Silica gel CC, Preparative HPLC | HPLC | Not specified | tandfonline.com |

| Prunus persica flowers | Hot water extraction (100°C) | Diaion HP-20 CC, Sephadex LH-20 CC, Flash CC (Redi Sep-C18) | Not specified | Not specified | mdpi.comnih.gov |

| Perilla frutescens leaves | Methanol extract | Silica gel CC, HPLC (C18 reverse-phase) | GC-MS, 1H-NMR, 13C-NMR, HPLC | Not specified | lookchemmall.com |

| Lactuca aculeata callus | Methanolic extract | Not detailed in snippet | HPLC | > 90% | nih.govmdpi.com |

| Balanophora laxiflora | Not detailed in snippet | Column chromatography | HPLC-DAD | Not specified | jst-haui.vn |

| Polygonum amplexicaule var. sinense | Ethanol extract followed by solvent partitioning | Silica gel CC, RP-Silica gel CC, Semi-preparative HPLC | HPLC | Not specified | researchgate.netacademicjournals.org |

| Solanum torvum fruit | Methanolic extract | Column chromatography over silica gel | HPLC | 98.00% | researchgate.net |

Synthesis and Derivatization Strategies for Methyl Caffeate

Enzymatic Synthesis Methods

Enzymatic synthesis utilizes biocatalysts, primarily lipases, to facilitate the esterification reaction under milder conditions compared to some chemical methods.

Lipase-catalyzed Synthesis

Lipase-catalyzed synthesis of methyl caffeate typically involves the esterification of caffeic acid with methanol (B129727) in the presence of a lipase (B570770) enzyme. This approach is considered environmentally friendly due to the mild reaction conditions and the specificity of enzymes. Studies have explored the use of different lipases and reaction media to optimize the yield and efficiency of this compound production. For instance, Candida antarctica lipase B (Novozym 435) has been investigated for the synthesis of caffeic acid esters, including this compound. mdpi.comnih.gov While lipase-catalyzed transesterification of this compound has been developed to produce other caffeic acid esters, this highlights the role of this compound as an intermediate in enzymatic routes. nih.govnih.gov

Ultrasound Irradiation Accelerated Synthesis

Ultrasound irradiation has been shown to accelerate lipase-catalyzed synthesis reactions, including the esterification of caffeic acid to produce this compound. researchgate.netdntb.gov.ua The application of ultrasound can enhance the reaction rate and potentially improve the yield by facilitating mass transfer and enzyme activity. Research indicates that optimizing ultrasonic parameters, such as frequency and power, is crucial for achieving the best results in ultrasound-assisted enzymatic synthesis. tandfonline.com Studies have demonstrated that ultrasound irradiation can significantly shorten the reaction time compared to conventional methods like mechanical shaking. tandfonline.com

Chemical Synthesis Routes

Chemical synthesis of this compound typically involves the direct esterification of caffeic acid with methanol using various catalysts.

Esterification Reactions

Esterification reactions are a common chemical method for synthesizing this compound from caffeic acid and methanol. These reactions often require the presence of an acid catalyst to facilitate the formation of the ester bond.

Cation-Exchange Resin Catalysis

Cation-exchange resins have been employed as heterogeneous catalysts for the esterification of caffeic acid with methanol to produce this compound. researchgate.neteconstor.eu This method offers advantages such as ease of separation of the catalyst from the reaction mixture and potential for catalyst reuse. Studies have investigated the optimal reaction conditions, including temperature, reaction time, and the molar ratio of reactants, to achieve high yields of this compound using cation-exchange resins. researchgate.neteconstor.eu For example, a yield of 85% was reported under optimal conditions using cation-exchange resin at 60 °C for 4 hours with a methanol to caffeic acid molar ratio of 50:1. researchgate.net The kinetics of this esterification have been described by a pseudo-homogeneous first-order model, with an activation energy of 51 kJ/mol indicating high catalytic activity of the resin. researchgate.net

Table 1: Optimized Conditions and Yield for this compound Synthesis using Cation-Exchange Resin

| Catalyst | Temperature (°C) | Reaction Time (h) | Methanol:Caffeic Acid Molar Ratio | Yield (%) | Reference |

| Cation-exchange resin | 60 | 4 | 50:1 | 85 | researchgate.net |

DCC-mediated Esterification

DCC (Dicyclohexylcarbodiimide) is a coupling reagent commonly used in esterification reactions, including the synthesis of caffeic acid esters. nih.gov DCC facilitates the formation of the ester bond by activating the carboxyl group of caffeic acid. This method is often used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Studies have reported the use of DCC in various solvents for the synthesis of alkyl caffeates, with varying yields and reaction times. nih.gov For instance, the use of DCC in dioxane with caffeic acid and methanol has been reported to yield this compound. nih.gov The DCC-mediated esterification can be effective, but it also generates dicyclohexylurea (DCU) as a byproduct, which can sometimes be challenging to remove from the reaction mixture. wikipedia.org

Transesterification of this compound

Transesterification is a process where an ester reacts with an alcohol to form a new ester and a new alcohol. This compound can undergo transesterification with other alcohols to produce different caffeic acid esters. This method is particularly useful for synthesizing esters that may be difficult to obtain through direct esterification of caffeic acid.

Enzymatic transesterification using lipases, such as Candida antarctica lipase B (Novozym 435), has been explored for the synthesis of caffeic acid esters from this compound. For instance, an efficient procedure for the transesterification of this compound with phenethyl alcohol has been developed using Novozym 435 in an ionic liquid, 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide. nih.gov This enzymatic approach has been shown to produce caffeic acid phenethyl ester (CAPE) analogues with high conversion yields. nih.gov Similarly, propyl caffeate can be synthesized with high yields (up to 98.5%) through lipase-catalyzed transesterification of this compound with 1-propanol (B7761284) using Novozym 435 in an ionic liquid medium. nih.gov

Continuous-flow systems utilizing packed-bed microreactors with immobilized enzymes like Novozym 435 have demonstrated improved efficiency and yield for the transesterification of this compound compared to batch reactors. mdpi.com For example, the synthesis of CAPE from this compound and 2-phenylethanol (B73330) in a packed-bed reactor achieved a high yield (93.21%) in a significantly shorter reaction time (2.5 h) compared to a batch reactor (24 h). mdpi.com

Synthesis of Butylated this compound

Butylated this compound (BMC) is a novel derivative of caffeic acid synthesized to potentially enhance antioxidant properties. BMC can be synthesized via the esterification of butylated caffeic acid (BCA) with methanol. researchgate.netcsic.esscispace.comcsic.es This synthesis typically involves an acid catalyst. csic.esscispace.com

A reported method for the synthesis of BMC involves reacting butylated caffeic acid with methanol in the presence of sulfuric acid as a catalyst at 65 °C under stirring and refluxing. csic.es The reaction mixture is then extracted, washed, dried, and purified, for instance, by column chromatography. csic.es The yield of BMC from this method can be around 78%. csic.es

Synthetic Derivatives and Analogs of this compound

Beyond transesterification and butylation, various other synthetic strategies are employed to create derivatives and analogs of this compound, often to explore or enhance specific biological activities.

Caffeic Acid Esters (e.g., Ethyl, Butyl, Octyl, Benzyl (B1604629) Caffeate)

Caffeic acid esters with different alkyl chains (e.g., ethyl, butyl, octyl, benzyl) can be synthesized through various esterification methods using caffeic acid or its derivatives as starting materials. nih.govresearchgate.net

Direct esterification of caffeic acid with the corresponding alcohol is a common approach, often catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. nih.gov Another method involves the nucleophilic displacement of a halogen atom from an alkyl halide using caffeic acid in a basic medium. nih.govsemanticscholar.org Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) have also been used for the synthesis of alkyl caffeates, including methyl, butyl, and heptyl caffeate, typically at room temperature with varying yields. nih.govsemanticscholar.org

The synthesis of benzyl esters of caffeic acid can be achieved using DCC in tetrahydrofuran (B95107) under reflux conditions. nih.gov Enzymatic methods, such as lipase-catalyzed transesterification of methyl or ethyl caffeate with other alcohols in ionic liquids, provide an alternative route for synthesizing various alkyl caffeates like propyl caffeate. nih.govnih.gov

A different approach for preparing caffeic acid esters involves the condensation of protocatechualdehyde with malonic acid mono-esters. researchgate.net This method has been used to synthesize a variety of caffeic acid esters. researchgate.net

Caffeoyl Hydrazide Derivatives

Caffeoyl hydrazide derivatives are another class of compounds synthesized from caffeic acid or its esters. These derivatives contain a hydrazide functional group linked to the caffeoyl moiety.

Eight new caffeyl hydrazide derivatives have been synthesized via the esterification of caffeic acid with substituted aryl acid hydrazides. nih.govresearchgate.net This synthetic route involves the formation of an ester bond between the carboxylic acid group of caffeic acid and the hydrazide group of the aryl acid hydrazide. nih.gov

Butylated Caffeic Acid Derivatives

Butylated caffeic acid derivatives, including butylated this compound (discussed in Section 3.2.3), involve the addition of a tert-butyl group to the caffeic acid structure. Butylated caffeic acid (BCA) itself can be synthesized by adding a tert-butyl group to the benzene (B151609) ring of caffeic acid. researchgate.netcsic.esscispace.com This modification has been shown to improve the antioxidant capacity of caffeic acid derivatives. researchgate.netscispace.com

The synthesis of butylated caffeic acid derivatives often precedes the formation of esters like butylated this compound. The butylation step typically involves electrophilic substitution on the aromatic ring of caffeic acid.

Oxidative Dimerization Products

Caffeic acid and its esters, including this compound, are susceptible to oxidative dimerization, particularly under certain conditions. nih.govacs.orgnih.govscielo.br This process involves the coupling of two caffeic acid or caffeic ester molecules through oxidative mechanisms, leading to the formation of dimeric products.

The reaction of caffeic acid methyl ester with nitrite (B80452) at pH 4 has been shown to result in oxidative dimerization products, among other compounds. nih.govacs.org These dimerization reactions can be triggered by preliminary oxidation at the catechol moiety of caffeic acid or its esters. nih.govacs.org The specific dimerization products formed can vary depending on the reaction conditions. nih.gov

Electrochemical oxidation of caffeic acid derivatives in aprotic media has also been observed to lead to dimerization products, suggesting a radical-radical dimerization mechanism. scielo.br

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 643756 |

| Caffeic acid | 6899 |

| Propyl caffeate | 6433174 |

| Caffeic acid phenethyl ester | 6917351 |

| Ethyl caffeate | 643755 |

| Butyl caffeate | 5281766 |

| Octyl caffeate | 5318961 |

| Benzyl caffeate | 5281767 |

| Butylated this compound | Not readily available (synthesized derivative) |

| Butylated caffeic acid | Not readily available (synthesized derivative) |

| Protocatechualdehyde | 120 |

| Malonic acid | 846 |

| Hydrazine | 3023975 |

Table 1: Representative Yields from Synthesis Methods

| Synthesis Method | Starting Material(s) | Product | Catalyst/Conditions | Reported Yield | Source |

| Esterification | Butylated caffeic acid, Methanol | Butylated this compound | Sulfuric acid, 65 °C, reflux | 78% | csic.es |

| Transesterification (Enzymatic) | This compound, 1-Propanol | Propyl caffeate | Novozym 435, [Bmim][CF3SO3], 60 °C, 1:5 molar ratio MC:1-propanol, 1:20 mass ratio MC:lipase | 98.5% | nih.gov |

| Transesterification (Enzymatic, Continuous Flow) | This compound, 2-Phenylethanol | CAPE | Novozym 435, [Bmim][Tf2N], Packed-bed microreactor | 93.21% | mdpi.com |

| Esterification (using DCC) | Caffeic acid, Alcohol (e.g., Methyl, Butyl, Heptyl) | Alkyl caffeate | DCC, Dioxane, Room temperature, 48 h | 53-77% | nih.gov |

| Esterification (using DCC) | Caffeic acid, Benzyl alcohol | Benzyl caffeate | DCC, THF, Reflux, 5 h | Lower yields | nih.gov |

Biological Activities and Pharmacological Potential of Methyl Caffeate

Antioxidant Mechanisms and Efficacy

Methyl caffeate demonstrates notable antioxidant properties through various mechanisms, including direct free radical scavenging and the protection of cells from oxidative damage. ontosight.airesearchgate.net Its efficacy is comparable to and, in some instances, superior to other well-known antioxidants.

Free Radical Scavenging Activity (e.g., DPPH)

This compound exhibits potent free radical scavenging activity, a key component of its antioxidant capacity. scispace.comcsic.es Studies utilizing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay have consistently demonstrated its effectiveness. In comparative analyses, a series of alkyl caffeates, including this compound, showed lower IC50 values (14–23 µM) for DPPH radical scavenging compared to caffeic acid, butylated hydroxytoluene (BHT), and Vitamin C (24–51 µM), indicating stronger antioxidant activity. nih.gov Specifically, the IC50 value for this compound was determined to be 2.365 mg/L in one study. csic.es Another investigation reported that the antioxidation of certain alkyl caffeates was approximately two to three times more efficient than that of Vitamin C and BHT. nih.gov The presence of the catechol group in its structure is considered crucial for this radical scavenging action. semanticscholar.org

Table 1: DPPH Radical Scavenging Activity of this compound and Other Antioxidants

| Compound | IC50 (mg/L) |

|---|---|

| This compound (MC) | 2.365 |

| Caffeic Acid (CA) | 0.973 |

| Butylated Caffeic Acid (BCA) | 1.230 |

| Butylated this compound (BMC) | 3.591 |

| Tert-butylhydroquinone (TBHQ) | 3.584 |

Data sourced from a comparative study on the antioxidant activities of caffeic acid derivatives. csic.es

Protection Against Oxidative Stress

Beyond direct radical scavenging, this compound provides significant protection to cells against oxidative stress induced by various agents. csic.esdtic.mil It has been shown to attenuate neuronal cell damage induced by hydrogen peroxide (H₂O₂) in human neuroblastoma SH-SY5Y cells and primary cortical neurons at micromolar concentrations. nih.gov In fact, studies have indicated that esters of caffeic acid, such as this compound, are cytoprotective, whereas caffeic acid itself may not be under similar conditions. nih.gov This protective effect is not universal across all stressors, as this compound did not show protection against 6-hydroxydopamine (6-OHDA)-induced damage in undifferentiated neuroblastoma cells. mdpi.com The lipophilicity of this compound, which is greater than that of caffeic acid, is thought to contribute to its enhanced cytoprotective activity against oxidative stress. nih.gov

Synergistic Effects with Thiol Compounds

The antioxidant activity of this compound can be synergistically enhanced in the presence of thiol compounds, such as those containing cysteine. nih.govunibo.it This synergism is primarily observed as an elongation of the induction period in lipid oxidation systems. researchgate.net The formation of a mono-thiol adduct of this compound contributes to this enhanced antioxidant effect. nih.govresearchgate.net It has been reported that this adduct scavenges certain radicals almost twice as effectively as this compound alone. doi.org This synergistic interaction highlights a complex mechanism where the combination of this compound and thiol-containing compounds leads to a more potent antioxidant defense.

Anti-inflammatory Effects

This compound also possesses significant anti-inflammatory properties, which are attributed to its ability to modulate key inflammatory pathways and mediators. ontosight.ainih.govmdpi.com

Inhibition of Pro-inflammatory Mediators

This compound has been shown to effectively inhibit the production of several pro-inflammatory mediators. ontosight.ai Research has demonstrated its ability to significantly decrease the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated human umbilical vein endothelial cells (HUVECs). nih.govnih.gov In murine macrophage cell lines (RAW 264.7), this compound was found to be a potent inhibitor of prostaglandin (B15479496) E2 (PGE2) production. nih.gov Furthermore, it has been observed to suppress the secretion of IL-6 from IL-1β-treated lung epithelial cells. pharmaffiliates.com This inhibition of key cytokines and inflammatory molecules underscores the anti-inflammatory potential of this compound. nih.govmdpi.com

Table 2: Effect of this compound on Pro-inflammatory Mediators

| Cell Line | Stimulant | Inhibited Mediator | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | LPS | TNF-α, IL-1β | nih.gov |

| Murine Macrophage RAW 264.7 | LPS | PGE2, TNF-α | nih.gov |

| Lung Epithelial Cells | IL-1β | IL-6 | pharmaffiliates.com |

Modulation of Nitric Oxide (NO) Production and iNOS Expression

A crucial aspect of this compound's anti-inflammatory action is its ability to modulate nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS). lookchem.com Synthetic caffeate compounds, including this compound, are recognized as good inhibitors of NO production. vast.gov.vn In LPS-stimulated RAW 264.7 macrophages, this compound was identified as the most potent inhibitor of NO production among the tested caffeic acid derivatives. nih.gov This inhibition of NO is directly linked to the downregulation of iNOS protein and mRNA expression in a dose-dependent manner. nih.gov By suppressing both the production of NO and the expression of the enzyme responsible for its synthesis during inflammation, this compound demonstrates a significant mechanism for controlling inflammatory responses. nih.govlookchem.com

Reduction of Neutrophil Influx

This compound, a derivative of caffeic acid, has demonstrated anti-inflammatory properties, including the ability to reduce the migration of neutrophils to sites of inflammation. In studies investigating the effects of caffeic acid derivatives on inflammation, it has been shown that these compounds can prevent carrageenan-induced neutrophil influx in the paw of mice. researchgate.nettandfonline.comnih.govscispace.com This effect is part of a broader anti-inflammatory action that also includes the inhibition of pro-inflammatory mediators. researchgate.nettandfonline.com While some studies focus on a range of caffeic acid esters, the findings suggest that this compound shares in these anti-inflammatory capabilities. researchgate.nettandfonline.comnih.govscispace.com

Anticancer and Cytotoxic Activities

This compound has emerged as a compound of interest in cancer research due to its cytotoxic and anticancer properties. It has been shown to be effective against various cancer cell lines, exerting its effects through the inhibition of cell growth and the induction of programmed cell death. vast.gov.vnmedchemexpress.comjst-haui.vn

Inhibition of Cell Proliferation

A primary mechanism of the anticancer activity of this compound is its ability to inhibit the proliferation of cancer cells. Research has demonstrated that this compound possesses cytotoxic properties against a range of human cancer cell lines. For instance, it has shown potent cytotoxic effects against MCF-7 breast cancer cells. researchgate.netnih.gov In addition to MCF-7 cells, this compound has been found to inhibit the growth of other cancer cell lines, including A549 (lung carcinoma), COLO320 (colorectal adenocarcinoma), and HepG-2 (liver carcinoma). researchgate.netnih.gov Further studies have confirmed its cytotoxic activity against T24 (bladder cancer), Huh-7 (liver carcinoma), 8505 (thyroid carcinoma), and SNU-1 (gastric carcinoma) cell lines. jst-haui.vn Notably, this compound has also been reported to significantly inhibit the proliferation of OCI-AML3 acute myeloid leukemia cells. vast.gov.vn The antiproliferative activity of this compound has also been noted in cervix adenocarcinoma and other leukemia cell lines. medchemexpress.com

Table 1: Inhibition of Cell Proliferation by this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Reference |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | researchgate.net, nih.gov |

| A549 | Lung Carcinoma | researchgate.net, nih.gov |

| COLO320 | Colorectal Adenocarcinoma | researchgate.net, nih.gov |

| HepG-2 | Liver Carcinoma | researchgate.net, nih.gov |

| T24 | Bladder Cancer | jst-haui.vn |

| Huh-7 | Liver Carcinoma | jst-haui.vn |

| 8505 | Thyroid Carcinoma | jst-haui.vn |

| SNU-1 | Gastric Carcinoma | jst-haui.vn |

Induction of Apoptosis

Beyond inhibiting cell proliferation, this compound actively induces apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for its anticancer effects and involves a series of coordinated molecular events. researchgate.netnih.gov

Caspase Activation Pathways

A key event in the apoptotic process induced by this compound is the activation of caspases, a family of protease enzymes that execute cell death. Studies have shown that treatment of cancer cells with this compound leads to a gradual increase in the activity of caspase-3. researchgate.netnih.gov The activation of caspase-3 is a central point in the apoptotic cascade, leading to the cleavage of various cellular substrates and ultimately, cell death. researchgate.netnih.gov Research has strongly suggested that this compound induces apoptosis in MCF-7 cells through the activation of caspases. researchgate.netnih.gov

Cytochrome c Release from Mitochondria

The activation of caspases by this compound is linked to the mitochondrial pathway of apoptosis. A critical step in this pathway is the release of cytochrome c from the mitochondria into the cytoplasm. researchgate.netnih.govencyclopedia.pub It has been demonstrated that this compound treatment prompts the release of cytochrome c from the mitochondria in cancer cells. researchgate.netnih.gov This release is a pivotal event, as cytosolic cytochrome c participates in the formation of the apoptosome, which in turn activates the caspase cascade. encyclopedia.pubmdpi.comnih.gov

Modulation of Apoptotic Proteins (Bcl-2, Bax, Bid, p53)

The release of cytochrome c is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bax, Bid) members. encyclopedia.pubmdpi.comnih.govmdpi.com this compound has been found to modulate the expression of these proteins to favor apoptosis. Specifically, treatment with this compound leads to the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netnih.govnih.gov Concurrently, it upregulates the expression of the pro-apoptotic proteins Bax and Bid. researchgate.netnih.govnih.gov The tumor suppressor protein p53, which can regulate the Bcl-2 family, has also been observed to be upregulated following this compound treatment. researchgate.netnih.govnih.gov This shift in the balance between anti- and pro-apoptotic proteins facilitates the release of cytochrome c and the subsequent activation of the apoptotic cascade. researchgate.netnih.govencyclopedia.pub

Table 2: Modulation of Apoptotic Proteins by this compound in MCF-7 Cells

| Protein | Function | Effect of this compound | Reference |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Downregulated | researchgate.net, nih.gov, nih.gov |

| Bax | Pro-apoptotic | Upregulated | researchgate.net, nih.gov, nih.gov |

| Bid | Pro-apoptotic | Upregulated | researchgate.net, nih.gov, nih.gov |

PARP Cleavage

This compound has been identified as an inducer of apoptosis, a form of programmed cell death, in various cancer cell lines. A key event in the apoptotic cascade is the cleavage of Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair and cell death. Treatment with this compound has been shown to gradually increase the activity of caspases, particularly caspase-3, which are the primary executioners of apoptosis. researchgate.netnih.govcabidigitallibrary.org Activated caspase-3 subsequently cleaves PARP, rendering it inactive. This inactivation prevents DNA repair and facilitates the breakdown of the cell's structural components, leading to the characteristic morphological changes of apoptosis. mdpi.com

This mechanism has been observed in studies involving human breast carcinoma (MCF-7) cells, where this compound treatment led to a notable increase in cleaved PARP. researchgate.netnih.govcabidigitallibrary.org Molecular docking studies further support these findings, showing that this compound can bind stably to the active site of PARP1. nih.govmdpi.com The cleavage of PARP is a downstream event following the activation of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, confirming its role as a significant marker of this compound-induced cell death in cancer cells. mdpi.comacgpubs.org Research on other caffeate derivatives, such as octyl and decyl caffeate, in lung adenocarcinoma (A549) and colon carcinoma (COLO 205) cells also demonstrates PARP cleavage as a crucial step in their apoptotic mechanism. researchgate.netpsu.edu

Activity in Specific Cancer Cell Lines

Breast Carcinoma (MCF-7)

This compound demonstrates potent cytotoxic and pro-apoptotic activity against the human breast adenocarcinoma cell line, MCF-7. researchgate.netnih.gov Studies show that it significantly reduces cell proliferation and viability in a concentration-dependent manner. mdpi.com One study, which isolated this compound from Solanum torvum Swartz. fruit, reported a potent cytotoxic effect with an IC50 value of 0.62 µM. mdpi.com The compound was found to be more effective against MCF-7 cells compared to other tested cancer cell lines like A549, COLO320, and HepG-2. researchgate.netnih.govresearchgate.net

The mechanism of action in MCF-7 cells involves the induction of apoptosis, characterized by increased DNA fragmentation and the formation of apoptotic bodies. researchgate.netnih.gov This process is mediated through the intrinsic mitochondrial pathway. mdpi.com Western blot analysis revealed that this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins Bax and Bid. researchgate.netnih.govmdpi.com This shift in the Bcl-2 family proteins triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates caspase-3 and leads to the cleavage of PARP. researchgate.netnih.govmdpi.com

Research Findings on this compound in MCF-7 Cells

| Finding | Description | Source |

|---|---|---|

| Cytotoxicity | Potent cytotoxic properties with an IC50 value of 0.62 µM. Showed >50% cytotoxicity at a 2.46 µM concentration. | mdpi.com |

| Apoptosis Induction | Significantly increased formation of fragmented DNA and apoptotic bodies. | researchgate.netnih.gov |

| Mechanism | Induces apoptosis via the intrinsic mitochondrial pathway. | mdpi.com |

| Protein Expression | Downregulates Bcl-2; upregulates Bax and Bid. | researchgate.netnih.govmdpi.com |

| Enzyme Activation | Increases activity of caspase-3 and subsequent cleavage of PARP. | researchgate.netnih.govmdpi.com |

Lung Adenocarcinoma (A549)

The cytotoxic effects of this compound have been evaluated against the human lung adenocarcinoma cell line, A549. researchgate.netjst-haui.vn Research indicates that while this compound does possess activity against A549 cells, its potency is lower compared to its effect on MCF-7 breast cancer cells. researchgate.netnih.govresearchgate.net One study reported an IC50 value of 28.83 ± 2.38 µg/mL for this compound isolated from Balanophora laxiflora. jst-haui.vn Another study noted that while an extract of Pharbitis purpurea showed moderate antitumor activity against A549 cells (IC50 of 23.00 µg/mL), the isolated this compound was inactive in that particular assay. acgpubs.orgacgpubs.org However, multiple other sources confirm its cytotoxic potential. jst-haui.vnvast.gov.vnmedchemexpress.com The collective evidence suggests that this compound contributes to the anticancer effects observed in A549 cells, albeit with moderate efficacy. jst-haui.vn

Research Findings on this compound in A549 Cells

| Finding | Description | Source |

|---|---|---|

| Cytotoxicity | Exhibits cytotoxic activity. | jst-haui.vnvast.gov.vnmedchemexpress.com |

| IC50 Value | Reported as 28.83 ± 2.38 µg/mL in one study. | jst-haui.vn |

| Relative Potency | Less potent cytotoxic properties compared to its effect on MCF-7 cells. | researchgate.netnih.govresearchgate.net |

Colon Carcinoma (COLO320)

Research Findings on this compound in COLO320 Cells

| Finding | Description | Source |

|---|---|---|

| Cytotoxicity | Cytotoxic properties were investigated and observed. | researchgate.netnih.govjst-haui.vn |

| Relative Potency | Showed less potent cytotoxic properties compared to MCF-7 cells. | researchgate.netnih.govresearchgate.net |

Liver Hepatocellular Carcinoma (HepG-2)

The anticancer potential of this compound has also been assessed against the HepG-2 human liver hepatocellular carcinoma cell line. researchgate.netnih.gov Similar to its effects on A549 and COLO320 cells, this compound displayed cytotoxic activity against HepG-2 cells, but with lower potency than that observed in MCF-7 cells. researchgate.netnih.govresearchgate.net While one study investigating constituents of Pharbitis purpurea seeds reported that the extract had moderate activity (IC50 of 41.40 µg/mL) but the isolated this compound was inactive, other studies confirm its cytotoxic nature against HepG-2. jst-haui.vnacgpubs.orgacgpubs.org For instance, research on alkyl caffeates demonstrated that they can inhibit HepG2 cell proliferation, suggesting a class effect for these compounds. nih.gov

Research Findings on this compound in HepG-2 Cells

| Finding | Description | Source |

|---|---|---|

| Cytotoxicity | Cytotoxic properties were investigated and observed. | researchgate.netnih.govjst-haui.vn |

| Relative Potency | Demonstrated less potent cytotoxic properties compared to MCF-7 cells. | researchgate.netnih.govresearchgate.net |

Acute Myeloid Leukemia (OCI-AML3)

This compound has shown significant antiproliferative and pro-apoptotic activity against the OCI-AML3 acute myeloid leukemia cell line. acgpubs.org Research highlights that this compound, isolated from Balanophora laxiflora, impairs cell cycle progression and induces apoptosis. acgpubs.org Notably, it significantly increased apoptotic cell death even at a low concentration of 15.62 µg/mL. acgpubs.orgjst-haui.vn

The mechanism in OCI-AML3 cells involves the extrinsic pathway of apoptosis. acgpubs.org Treatment with this compound was found to increase the production of Fas ligand (FasL), leading to the activation of the caspase-8 and caspase-3 cascade. acgpubs.org However, it did not appear to involve the caspase-9-dependent mitochondrial pathway in these cells. acgpubs.org Further analysis of the cell cycle showed that this compound significantly decreased the percentage of cells in the S and G2/M phases, indicating it blocks cell cycle progression. acgpubs.orgjst-haui.vn These findings position this compound as a compound of interest for hematological cancers. acgpubs.orgvast.gov.vn

Research Findings on this compound in OCI-AML3 Cells

| Finding | Description | Source |

|---|---|---|

| Antiproliferative Activity | Inhibits proliferation and decreases cell number. | acgpubs.orgvast.gov.vn |

| Apoptosis Induction | Significantly increases apoptosis, even at low concentrations (15.62 µg/mL). | acgpubs.orgjst-haui.vn |

| Mechanism | Activates the extrinsic apoptotic pathway via increased Fas ligand production and caspase-8/3 activation. | acgpubs.org |

| Cell Cycle Arrest | Significantly decreases the percentage of cells in the S and G2/M phases. | acgpubs.orgjst-haui.vn |

Bladder Carcinoma (T24)

This compound has been evaluated for its cytotoxic activity against the T24 human bladder carcinoma cell line. jst-haui.vn Research has shown that this compound exhibits cytotoxic activity against these cancer cells, with a reported IC50 value of 50.19 ± 3.50 µg/mL. jst-haui.vn This indicates that this compound can inhibit the growth of T24 bladder cancer cells. jst-haui.vn Further studies have also pointed to the potential of honey and its phenolic components, which can include caffeic acid esters, in inducing apoptosis in T24 bladder cancer cells. researchgate.netsemanticscholar.orgresearchgate.net

Thyroid Carcinoma (8505c)

The cytotoxic potential of this compound has been investigated against the 8505c anaplastic thyroid carcinoma cell line. jst-haui.vn Studies have demonstrated that this compound inhibits the growth of 8505c cells, with a reported IC50 value of 27.03 ± 2.75 µg/mL. jst-haui.vn This highlights the compound's ability to exert a cytotoxic effect on this particular type of thyroid cancer cell. Other research has also noted the cytotoxic activity of various compounds against 8505C thyroid carcinoma cells. science.govbiocrick.commdpi.comscience.gov

Gastric Carcinoma (SNU-1)

This compound's cytotoxic activity extends to gastric carcinoma, specifically the SNU-1 cell line. jst-haui.vn Research findings indicate that this compound inhibits the growth of SNU-1 cells, with an IC50 value of 34.50 ± 4.16 µg/mL. jst-haui.vn This suggests that this compound is a potential agent for combating this form of gastric cancer. The SNU-1 cell line is a recognized model for studying gastric cancer. nih.govoncotarget.com

Cervix Adenocarcinoma

This compound has shown antiproliferative activity in human cervix adenocarcinoma (HeLa) cells. medchemexpress.comnih.govuc.pt Studies have investigated its effects on cell growth and viability, demonstrating its potential as an anticancer agent against this type of malignancy. nih.govuc.ptnih.gov The cytotoxic properties of this compound and other phenolic acid derivatives have been assessed, with a focus on their structure-activity relationships. nih.govuc.pt

Anti-angiogenic Activities

An oxidative-coupling compound of this compound, known as K20E, has been shown to exhibit anti-angiogenic activities. osti.govthegoodscentscompany.comscilit.comresearchgate.netjst.go.jp This activity is attributed to the down-regulation of Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGF receptor-2. osti.govscilit.com By inhibiting these key players in the angiogenic process, the compound can potentially disrupt the formation of new blood vessels that tumors need to grow and spread.

Neuroprotective Properties

This compound has demonstrated significant neuroprotective effects, particularly in models of oxidative stress-induced neuronal damage.

Attenuation of Oxidative Stress-Induced Neuronal Damage

This compound has been shown to protect neuronal cells from damage induced by oxidative stress, such as that caused by hydrogen peroxide (H2O2). nih.govnih.govscite.ai Studies using human neuroblastoma SH-SY5Y cells and primary cortical neurons have revealed that this compound can attenuate neuronal cell damage. nih.govnih.gov This neuroprotective effect is associated with the inhibition of both caspase-3 and cathepsin D. nih.govnih.govscite.aifoodandnutritionresearch.net The compound was found to be effective when administered before or during the oxidative insult. nih.govscite.ai Furthermore, this compound demonstrated protective effects against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity by inhibiting both necrotic and apoptotic processes. nih.govresearchgate.net

Inhibition of Caspase-3 and Cathepsin D

This compound has demonstrated neuroprotective properties through the modulation of specific cellular enzymes involved in cell death pathways. nih.govresearchgate.netnih.gov In studies utilizing human neuroblastoma SH-SY5Y cells and mouse primary neuronal cell cultures, this compound at micromolar concentrations was found to attenuate neuronal damage induced by hydrogen peroxide. nih.govresearchgate.netnih.govdntb.gov.ua This protective effect was directly associated with the inhibition of both caspase-3 and cathepsin D. nih.govresearchgate.netnih.govresearchgate.net

Hydrogen peroxide exposure was shown to increase the activity of cathepsin D in both undifferentiated and retinoic acid-differentiated SH-SY5Y cells. nih.gov Treatment with this compound significantly attenuated this increase. nih.gov Similarly, the compound was effective in reducing the activity of caspase-3, a key executioner enzyme in the apoptotic cascade, which was elevated by the oxidative stressor. researchgate.net These findings suggest that this compound exerts its neuroprotective effects, at least in part, by directly interfering with the enzymatic activity of these critical mediators of apoptosis and lysosomal cell death pathways. nih.govresearchgate.net

Protection Against 6-OHDA-Evoked Neurotoxicity

This compound has shown protective capabilities against the neurotoxin 6-hydroxydopamine (6-OHDA), a compound widely used to model Parkinson's disease in experimental settings. nih.govnih.gov The efficacy of this compound in this context appears to be dependent on the differentiation state of the neuronal cells. nih.gov

In studies using neuronal differentiated SH-SY5Y cells (RA-SH-SY5Y), pretreatment with 10 μM this compound partially attenuated the cell damage induced by 200 μM 6-OHDA. nih.gov This neuroprotective action was linked to the inhibition of both necrotic and apoptotic processes. nih.govnih.govdntb.gov.ua Specifically, this compound was found to reduce the activity of caspase-3 that was induced by 6-OHDA in these differentiated cells. nih.gov

Conversely, this compound was not effective in protecting undifferentiated SH-SY5Y cells from 6-OHDA-induced damage. nih.govmdpi.com This highlights a specificity in its protective mechanism, which is more pronounced in mature neuronal cell models. nih.gov

Mechanisms Not Involving PI3-K/Akt Pathway

While the PI3-K/Akt signaling pathway is a common pro-survival pathway implicated in the neuroprotective effects of many phenolic compounds, research indicates that the protective action of this compound against certain insults operates independently of this cascade. nih.govresearchgate.netmdpi.com

In studies investigating this compound's protection against hydrogen peroxide-induced cell damage, the use of a specific PI3-K inhibitor, LY294002, did not abolish the neuroprotective effects of the compound. nih.govresearchgate.net This finding strongly suggests that the PI3-K/Akt pathway is not a primary mediator of the observed cytoprotection in this model. nih.govresearchgate.netmdpi.com This distinguishes this compound from other flavonoids and caffeic acid derivatives where activation of the PI3-K/Akt pathway is a key component of their neuroprotective mechanism. researchgate.netmdpi.com

Antimicrobial and Antimycobacterial Activities

This compound, isolated from the fruit of Solanum torvum, has been evaluated for its broad-spectrum antimicrobial properties, demonstrating moderate activity against a range of bacteria and fungi, and prominent effects against mycobacteria. nih.govnih.govresearchgate.net

Activity Against Bacterial Strains (e.g., P. vulgaris, K. pneumoniae, P. aeruginosa, E. coli, B. subtilis)

This compound has exhibited inhibitory effects against various Gram-positive and Gram-negative bacteria. nih.govnih.gov Its activity is considered moderate when compared to standard antibiotics. nih.gov The compound was found to be active against Pseudomonas aeruginosa, a pathogen known for high rates of antibiotic resistance. nih.govresearchgate.net This activity may be attributable to the ability of phenolic compounds like this compound to complex with bacterial cell walls, thereby inhibiting growth. nih.gov

Minimum Inhibitory Concentration (MIC) values have been determined for several bacterial strains, quantifying the compound's potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Selected Bacterial Strains

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Proteus vulgaris (MTCC 1771) | 50 |

| Klebsiella pneumoniae (ESBL-3971) | 25 |

| Pseudomonas aeruginosa (MTCC 741) | Data not specified |

| Escherichia coli (ESBL-3984) | Data not specified |

| Bacillus subtilis (MTCC 441) | Data not specified |

Potent Anti-tubercular Effects against Mycobacterium tuberculosis (H37Rv, RifR)

One of the most significant pharmacological activities of this compound is its potent effect against Mycobacterium tuberculosis. nih.govnih.gov Research has shown that it exhibits strong in vitro anti-tubercular (anti-TB) activity against both the standard drug-sensitive strain (H37Rv) and a rifampicin-resistant strain (RifR). nih.govnih.goviosrphr.org

This potent activity suggests that this compound could be a valuable lead compound in the development of new drugs to combat tuberculosis, including drug-resistant forms of the disease. nih.gov

Table 2: Anti-tubercular Activity of this compound

| Mycobacterium tuberculosis Strain | MIC (μg/mL) |

|---|---|

| H37Rv | 8 |

| RifR (Rifampicin-Resistant) | 8 |

Antifungal Activities

This compound also possesses antifungal properties, although its effects are generally described as moderate to weak. nih.govhumanjournals.com In one study, it was screened against four fungal strains and showed some inhibitory activity. nih.gov

A more detailed investigation into its effects on various Candida species found that this compound exhibited the best antifungal activity among several caffeic acid ester derivatives tested. humanjournals.com It displayed a consistent Minimum Inhibitory Concentration (MIC) against all tested strains of Candida albicans, Candida tropicalis, and Candida krusei. humanjournals.com The research suggested that the relatively smaller methyl group on the ester side chain contributed to better activity compared to derivatives with bulkier alkyl groups. humanjournals.com

Table 3: Antifungal Activity of this compound Against Candida Species

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Candida albicans (Multiple strains) | 512 |

| Candida tropicalis (Multiple strains) | 512 |

| Candida krusei (Multiple strains) | 512 |

Data sourced from de Farias et al., 2016. humanjournals.com

Antidiabetic Effects

This compound, an ester of caffeic acid, has been identified as a compound with notable antidiabetic properties. wikipedia.org Studies have shown its effectiveness in animal models of diabetes, suggesting its potential as a therapeutic agent. wikipedia.orgnih.gov

Enhancement of Glucose-Stimulated Insulin (B600854) Secretion (GSIS)

This compound has been found to enhance glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. nih.govresearcher.lifenih.gov In a study utilizing INS-1 rat pancreatic β-cells, this compound, isolated from the flowers of Prunus persica, increased GSIS to a degree comparable to the antidiabetic drug gliclazide. nih.govresearcher.liferesearchgate.net This effect is crucial for the management of type 2 diabetes, which is often characterized by impaired insulin secretion in response to glucose. researcher.life

Induction of Pancreatic Islet β-cell Regeneration

A significant finding in the study of this compound's antidiabetic effects is its ability to induce the regeneration of pancreatic islet β-cells. nih.govnih.govsci-hub.se In streptozotocin-induced diabetic rats, treatment with this compound led to the regeneration of β-cells within the pancreas. nih.govsci-hub.seresearchgate.net This regenerative capacity is a promising therapeutic avenue, as diabetes is often associated with the destruction or dysfunction of these insulin-producing cells. sci-hub.se

Improvement of Glucose Tolerance in Animal Models

Oral administration of this compound has been shown to improve glucose tolerance in animal models. nih.govsci-hub.se In a study with normal glucose-fed rats, this compound significantly prevented the rise in blood glucose levels after a glucose challenge. nih.govsci-hub.se Specifically, a 40 mg/kg dose of this compound resulted in a significant decrease in blood glucose at 60 minutes post-glucose administration compared to the hyperglycemic control group. nih.govsci-hub.seresearchgate.net Furthermore, long-term treatment of streptozotocin-induced diabetic rats with this compound led to a significant reduction in fasting blood glucose levels. nih.govsci-hub.se

| Treatment Group | Blood Glucose at 60 min (relative to control) |

|---|---|

| Hyperglycemic Control | Significant Increase |

| This compound (40 mg/kg) | Significant Decrease |

Enhancement of PPAR-γ, IRS-2, PI3K, and Akt Signaling

The antidiabetic effects of this compound are also mediated through the enhancement of several key signaling pathways. nih.govresearchgate.net Studies have shown that this compound increases the expression of peroxisome proliferator-activated receptor-γ (PPAR-γ) and the phosphorylation of insulin receptor substrate-2 (IRS-2), phosphatidylinositol 3-kinase (PI3K), and Akt in pancreatic β-cells. nih.govresearcher.liferesearchgate.net The activation of the IRS-2/PI3K/Akt pathway is known to be important for β-cell function, survival, and insulin secretion. nih.gov

| Protein | Effect of this compound Treatment |

|---|---|

| PPAR-γ | Increased Expression |

| P-IRS-2 | Increased Phosphorylation |

| P-PI3K | Increased Phosphorylation |

| P-Akt | Increased Phosphorylation |

Inhibition of α-glucosidase Activity

This compound has been identified as an inhibitor of α-glucosidase. wikipedia.orgmedchemexpress.comnih.govamazonaws.com This enzyme is located in the small intestine and is responsible for breaking down complex carbohydrates into glucose. By inhibiting α-glucosidase, this compound can delay carbohydrate digestion and reduce the rate of glucose absorption, thereby helping to manage postprandial hyperglycemia. sci-hub.se

Inhibition of DPP-4 Activity

Dipeptidyl peptidase-4 (DPP-4) is a serine protease involved in the breakdown of incretin (B1656795) hormones, which play a role in glucose regulation. mdpi.com Inhibition of DPP-4 is a therapeutic strategy for managing type 2 diabetes. mdpi.com An ethanol (B145695) fruit extract of Withania coagulans, which contains this compound, has been shown to inhibit DPP-4 activity by 63.2% in an in vitro assay. researchgate.net In silico molecular docking studies have also suggested that this compound has a low binding energy with the DPP-4 enzyme, indicating a potential for ideal interaction. researchgate.net ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis further indicated a favorable pharmacokinetic profile for this compound. researchgate.net

Immunomodulatory and Immunosuppressive Effects

Inhibition of IL-2 Expression in Macrophage Cells (RAW264.7)

This compound has demonstrated immunosuppressive potential by inhibiting the expression of Interleukin-2 (IL-2) in RAW264.7 macrophage cells. vast.gov.vnjst-haui.vn At a concentration of 100 µg/mL, this compound showed a strong inhibitory effect on the secretion of the IL-2 cytokine in these cells. jst-haui.vn While lower concentrations also exhibited some inhibition of IL-2 production, the effect was less significant. jst-haui.vn This suggests that this compound may have in vitro immunosuppressive properties. jst-haui.vn

Anti-platelet Activity

This compound has been identified as a compound with anti-platelet activity. medchemexpress.comchemsrc.comnih.gov In a study investigating constituents from the barks and fruits of Magnolia obovata, this compound was isolated and found to have a notable inhibitory effect on platelet aggregation. researchgate.netnih.gov Its potency was reported to be approximately three to four times higher than that of acetylsalicylic acid (ASA). researchgate.netnih.gov

Hepatoprotective Activity

The liver plays a crucial role in metabolism and detoxification. biointerfaceresearch.com Oxidative stress is a key factor in the development of various liver diseases. mdpi.com this compound has been shown to possess hepatoprotective properties. biointerfaceresearch.comnih.govscite.ai Studies have indicated that caffeic acid and its derivatives, including this compound, can protect liver cells from oxidative damage. mdpi.comthieme-connect.com In a study on the hepatoprotective effects of compounds from Lonicera bournei, caffeic acid, a related compound, showed a 19.7% inhibition of hepatocyte death at a concentration of 100µM. thieme-connect.com Furthermore, research on an ethanol-induced oxidative stress model in rats identified this compound as one of the polyphenols in coconut water that contributed to hepatoprotective and DNA damage-reducing effects. scite.aiscielo.br

Anti-senescence Properties

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. mdpi.com A key feature of senescent cells is the secretion of a pro-inflammatory profile of cytokines, chemokines, and proteases, known as the senescence-associated secretory phenotype (SASP). nih.gov this compound has been identified as a potent inhibitor of SASP formation. nih.gov

In a study screening various plant constituents, this compound was found to significantly inhibit the production of interleukin-6 (IL-6), a primary marker of SASP. nih.gov Further investigation revealed that this compound downregulated a range of SASP factors, including IL-1α, IL-1β, IL-8, GM-CSF, CXCL1, MCP-2, and MMP-3. nih.gov This inhibition of SASP factor expression was associated with a reduction in IκBζ expression and the activation of NF-κB p65, without altering the expression of senescence markers like p21 or pRb. nih.gov This suggests that this compound may specifically target the inflammatory aspects of senescence. nih.gov

Antimalarial Activity

Malaria remains a significant global health issue. uliege.be Research has explored the potential of natural compounds, including this compound, as antimalarial agents. uliege.benih.govresearchgate.net In vitro studies have evaluated the antiplasmodial activity of this compound and other caffeic acid derivatives against Plasmodium falciparum. uliege.benih.govresearchgate.net

While ethyl caffeate showed the highest in vitro activity, both methyl and ethyl caffeate were further evaluated for their in vivo antimalarial effects against an artemisinin-resistant strain of Plasmodium berghei. uliege.benih.govresearchgate.net These derivatives demonstrated a dose-dependent antimalarial activity. uliege.be Although ethyl caffeate showed a more significant growth inhibition, the studies provide evidence for the antimalarial potential of caffeic acid derivatives like this compound. uliege.benih.govresearchgate.net

In Vitro Mechanistic Investigations

In vitro studies have been instrumental in elucidating the cellular and molecular mechanisms underlying the biological effects of this compound. These investigations have primarily focused on its impact on cell viability, apoptosis, protein expression, and cytokine secretion.

Cell Viability Assays (e.g., MTT Reduction, LDH Release)

The effect of this compound on cell viability has been assessed across various cell lines using standard assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay and the lactate (B86563) dehydrogenase (LDH) release assay.

In cancer cell lines, this compound has demonstrated cytotoxic properties. Studies have shown its effectiveness against MCF-7 (human breast adenocarcinoma), A549 (human lung carcinoma), COLO320 (human colon adenocarcinoma), and HepG-2 (human liver cancer) cells. researchgate.net One study found that this compound exhibited cytotoxic activity against A549, T24 (human bladder cancer), Huh-7 (human liver carcinoma), 8505 (human thyroid carcinoma), and SNU-1 (human gastric carcinoma) cell lines, with IC50 values ranging from 28.83 to 50.19 µg/mL. jst-haui.vn

Conversely, in the context of neuroprotection, this compound has shown protective effects. In SH-SY5Y neuroblastoma cells subjected to hydrogen peroxide-induced damage, this compound attenuated the reduction in cell viability and decreased LDH release, indicating a protective role. researchgate.net Specifically, it was effective at concentrations of 1 and 10 µM in undifferentiated SH-SY5Y cells and at 10 and 50 µM in retinoic acid-differentiated cells. researchgate.net However, at higher concentrations (50 and 100 µM), it was observed to reduce cell viability in undifferentiated SH-SY5Y cells. nih.gov

Table 1: Effect of this compound on Cell Viability in Different Cell Lines

| Cell Line | Assay | Effect | Reference |

|---|---|---|---|

| MCF-7, A549, COLO320, HepG-2 | MTT | Cytotoxic | researchgate.net |

| A549, T24, Huh-7, 8505, SNU-1 | MTT | Cytotoxic (IC50: 28.83-50.19 µg/mL) | jst-haui.vn |

| UN-SH-SY5Y | MTT, LDH Release | Protective against H₂O₂-induced damage | researchgate.net |

| RA-SH-SY5Y | MTT, LDH Release | Protective against H₂O₂-induced damage | researchgate.net |

| UN-SH-SY5Y | MTT, LDH Release | Reduced viability at 50-100 µM | nih.gov |

Apoptosis Assays (e.g., DNA Fragmentation, Apoptotic Body Formation, Caspase Activity)

A key mechanism through which this compound exerts its anticancer effects is the induction of apoptosis, or programmed cell death. This has been demonstrated through various assays that detect the hallmark features of apoptosis.

In MCF-7 cells, treatment with this compound led to a significant increase in the formation of fragmented DNA and apoptotic bodies. researchgate.net This process is often mediated by a cascade of enzymes known as caspases. Indeed, the activity of caspase-3 was found to gradually increase in MCF-7 cells following the addition of this compound. researchgate.net The process of apoptosis involves distinct stages, including the activation of initiator and effector caspases, leading to the cleavage of cellular proteins and ultimately cell death. sigmaaldrich.compromega.com

In neuroprotective studies, this compound was shown to attenuate the H₂O₂-induced activation of caspase-3 in both undifferentiated and retinoic acid-differentiated SH-SY5Y cells. nih.gov This suggests that its protective effects in neuronal cells are, at least in part, due to the inhibition of apoptotic pathways.

Western Blot Analysis of Protein Expression (e.g., Bcl-2, Bax, Bid, p53, PARP, Cytochrome c, PDX-1, PPAR-γ, IRS-2, PI3K, Akt)

Western blot analysis has provided deeper insights into the molecular pathways modulated by this compound. These studies have revealed changes in the expression levels of key proteins involved in apoptosis and cell signaling.

Apoptosis-Related Proteins: In MCF-7 cells, this compound treatment resulted in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic proteins Bax and Bid. researchgate.net This shift in the Bcl-2/Bax ratio is a critical event in the mitochondrial pathway of apoptosis, leading to the release of cytochrome c from the mitochondria into the cytosol. researchgate.net The release of cytochrome c, in turn, activates the caspase cascade. researchgate.net Furthermore, an increase in the expression of the tumor suppressor protein p53 and the cleavage of poly (ADP-ribose) polymerase (PARP) were observed, further confirming the induction of apoptosis. researchgate.net

Insulin Signaling and Pancreatic β-cell Function Proteins: In the context of its potential antidiabetic effects, this compound was found to influence proteins involved in insulin signaling in INS-1 rat pancreatic β-cells. nih.gov Western blot analysis showed that this compound enhanced the expression of pancreatic and duodenal homeobox-1 (PDX-1) and peroxisome proliferator-activated receptor-γ (PPAR-γ). nih.gov It also increased the phosphorylation of insulin receptor substrate-2 (IRS-2), phosphatidylinositol 3-kinase (PI3K), and Akt. nih.gov These proteins are crucial for β-cell function and insulin secretion. nih.gov

Table 2: Modulation of Protein Expression by this compound

| Protein | Cell Line | Effect | Pathway | Reference |

|---|---|---|---|---|

| Bcl-2 | MCF-7 | Downregulated | Apoptosis | researchgate.net |

| Bax | MCF-7 | Upregulated | Apoptosis | researchgate.net |

| Bid | MCF-7 | Upregulated | Apoptosis | researchgate.net |

| p53 | MCF-7 | Upregulated | Apoptosis | researchgate.net |

| PARP | MCF-7 | Increased cleavage | Apoptosis | researchgate.net |

| Cytochrome c | MCF-7 | Increased release | Apoptosis | researchgate.net |

| PDX-1 | INS-1 | Enhanced expression | Insulin Signaling | nih.gov |

| PPAR-γ | INS-1 | Enhanced expression | Insulin Signaling | nih.gov |

| IRS-2 | INS-1 | Increased phosphorylation | Insulin Signaling | nih.gov |

| PI3K | INS-1 | Increased phosphorylation | Insulin Signaling | nih.gov |

| Akt | INS-1 | Increased phosphorylation | Insulin Signaling | nih.gov |

Cytokine Secretion Assays (e.g., IL-2)

This compound has also been investigated for its immunomodulatory properties, specifically its effect on cytokine secretion. In a study using RAW264.7 macrophage cells, this compound demonstrated an inhibitory effect on the secretion of Interleukin-2 (IL-2). jst-haui.vn At a concentration of 100 µg/mL, it significantly inhibited IL-2 secretion. jst-haui.vn This suggests that this compound may possess immunosuppressive effects in vitro. jst-haui.vn

In Vivo Mechanistic Investigations

To complement in vitro findings, the effects of this compound have been examined in animal models of disease, providing valuable information on its physiological relevance and therapeutic potential.

Animal Models of Disease (e.g., Type 2 Diabetes, Malaria)

Type 2 Diabetes: In a streptozotocin-induced diabetic rat model, oral administration of this compound demonstrated significant antidiabetic effects. nih.govsci-hub.se Treatment with this compound led to a reduction in fasting blood glucose levels and an increase in body weight compared to diabetic control rats. nih.govresearchgate.net Mechanistically, this compound treatment was associated with the regeneration of pancreatic β-cells and an upregulation of GLUT4 expression in skeletal muscles. nih.govnotulaebotanicae.ro These findings suggest that this compound's hypoglycemic effect may be mediated by improving insulin secretion and glucose uptake in peripheral tissues. nih.gov

Malaria: The antimalarial activity of this compound has been evaluated in vivo using a Plasmodium berghei-infected mouse model. uliege.be While its derivative, ethyl caffeate, showed a more significant dose-dependent antimalarial activity, this compound was also investigated. uliege.beresearchgate.net These studies provide preliminary evidence for the potential of caffeic acid derivatives in the context of malaria. uliege.be

Histopathological Analysis of Tissues (e.g., Pancreatic Islet of Langerhans)

Histopathological studies provide crucial insights into the tissue-level effects of bioactive compounds. In the context of diabetes research, the islets of Langerhans within the pancreas are a key area of investigation. These islets contain the beta cells responsible for producing insulin, a hormone vital for regulating blood glucose levels. crimsonpublishers.com